![molecular formula C23H24N8O B2466551 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396858-53-9](/img/structure/B2466551.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the literature, similar compounds have been synthesized successfully . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been established through techniques like NMR and MS analysis . The electronic and molecular structures were elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Evaluation : The compound has been utilized in the synthesis of 1,2,3-triazoles with potential antimicrobial activities. N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, similar in structure, have been synthesized and shown to display promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).
Anti-inflammatory and Anti-nociceptive Agents : Compounds with similar chemical structures, specifically substituted 1,2,4-triazoles, have been synthesized and evaluated for their potential anti-inflammatory and anti-nociceptive activity (Upmanyu et al., 2011).
Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, structurally related to the compound , have been synthesized as ligands for the histamine H4 receptor. These compounds have shown potential in vitro potency as anti-inflammatory agents and exhibited antinociceptive activity in pain models (Altenbach et al., 2008).
Insecticidal Assessment : Derivatives of similar structures have been evaluated as insecticidal agents, specifically against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Anticonvulsant Agents : Research has been conducted on benztriazoles with various heterocycle substituents, including structures similar to the compound , for their potential use as anticonvulsant agents (Liu et al., 2016).
Drug-likeness Properties : Studies have been conducted to assess the drug-likeness properties of similar compounds, including their in vitro antibacterial, antifungal, and antimycobacterial activities (Pandya et al., 2019).
Antimicrobial Screening : A novel series of compounds structurally related to 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide have been synthesized and screened for antibacterial activity against various bacterial strains (Shaikh et al., 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have shown potent inhibitory activities against cancer cell lines such as mcf-7 and hct-116 .
Mode of Action
Related compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
It’s known that apoptosis, a form of programmed cell death, involves a variety of biochemical pathways including the intrinsic and extrinsic apoptotic pathways .
Result of Action
Related compounds have demonstrated cytotoxic effects towards cancer cells, notably inducing apoptosis .
Propiedades
IUPAC Name |
2-(benzotriazol-1-yl)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N8O/c32-23(16-31-20-9-5-4-8-19(20)27-28-31)26-21-14-22(25-17-24-21)30-12-10-29(11-13-30)15-18-6-2-1-3-7-18/h1-9,14,17H,10-13,15-16H2,(H,24,25,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEWLHQJLQEPID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CN4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.